(E)-3-(4-fluorophenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthalenylmethylene group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the hydrazide precursor, followed by the formation of the pyrazole ring and subsequent condensation with the naphthalenylmethylene group. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, industrial processes may employ advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent .
Medicine
In medicine, (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide is explored for its potential pharmacological properties. Researchers are particularly interested in its anti-inflammatory, anticancer, and antimicrobial activities, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(4-bromophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(4-methylphenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. For instance, the electronegativity of fluorine can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity .
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O/c22-17-10-8-15(9-11-17)19-12-20(25-24-19)21(27)26-23-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-13H,(H,24,25)(H,26,27)/b23-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZELCHRWRKEDSX-YDZHTSKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.